(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds characterized by a chromone structure, which consists of a benzene ring fused to a pyran ring. The presence of a fluorine atom and a trifluoromethyl group at specific positions on the chroman ring enhances its unique chemical properties and potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 235.18 g/mol .
The synthesis of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chroman core, followed by the introduction of fluorine and trifluoromethyl groups. The final step involves amination to introduce the amine group. Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution .
The molecular structure of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 235.18 g/mol |
CAS Number | 1272725-50-4 |
IUPAC Name | (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine |
InChI Key | Not provided |
The structure features a chroman backbone with specific substituents that confer distinct chemical properties .
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is capable of undergoing various chemical reactions:
The mechanism of action for (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific biological targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways by binding to these targets, influencing their activity and leading to various biological effects.
Research indicates that this compound may exhibit significant biological activities, including potential therapeutic effects in various diseases due to its pharmacological properties .
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has potential applications in several scientific fields:
The construction of the chiral chroman scaffold in (S)-6-fluoro-7-(trifluoromethyl)chroman-4-amine demands precision in stereocontrol, particularly at the C4 position. Modern catalytic approaches leverage chiral metal complexes and organocatalysts to achieve high enantiomeric excess (ee). Zinc-aminophenol catalytic systems, inspired by methodologies for synthesizing trifluoromethyl-fluoro-substituted homoallylic alcohols, demonstrate exceptional efficacy [6]. These catalysts facilitate asymmetric carbonyl-ene reactions between electron-deficient phenols and allylic systems, affording chroman precursors with >90% ee when employing tert-butyl substituents on the aminophenol ligand [6].
Diamine-thiourea organocatalysts enable enantioselective oxa-Michael additions for chroman ring formation. This strategy assembles the benzodihydropyran core via intramolecular cyclization of ortho-hydroxy-substituted alkenyl ketones. Catalyst loading as low as 5 mol% achieves 86% ee, though electron-withdrawing substituents necessitate structural optimization to maintain stereoselectivity [3]. Jacobsen-type thiourea catalysts provide an alternative pathway through desymmetrization of epoxide intermediates derived from fluorinated phenol precursors, delivering chroman oxides with 92% ee [3].
Table 1: Catalytic Systems for Chroman Core Assembly
Catalyst Type | Reaction | Key Advantage | ee Range (%) | Yield Range (%) |
---|---|---|---|---|
Zn(II)/Aminophenol | Carbonyl-ene reaction | Tolerance to polyfluorinated substrates | 90–98 | 75–92 |
Diamine-Thiourea | Oxa-Michael cyclization | Low catalyst loading (5 mol%) | 82–86 | 68–85 |
Jacobsen Thiourea | Epoxide desymmetrization | High selectivity with ortho-substitution | 88–92 | 70–78 |
Strategic installation of fluorine and trifluoromethyl groups at C6/C7 positions presents distinct challenges in regioselectivity and electronic modulation. Late-stage electrophilic fluorination employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on stannane or boronate precursors. Directed ortho-metalation (DoM) using n-BuLi/TMEDA enables regioselective stannylation at C6, followed by electrophilic fluorination with NFSI, achieving 78–85% yields and >20:1 regioselectivity for 6-fluoro over 8-fluoro isomers [5] [6].
Trifluoromethylation methodologies include:
Building block approaches utilizing 2-fluoro-3-(trifluoromethyl)phenol derivatives circumvent late-stage functionalization challenges. This strategy leverages pre-fluorinated starting materials in cyclization reactions but may limit structural diversification [1] [6].
Table 2: Fluorination/Trifluoromethylation Methods Comparison
Method | Reagents/Conditions | Regioselectivity | Yield Range (%) | Limitations |
---|---|---|---|---|
Directed ortho-Fluorination | n-BuLi/TMEDA → SnBu₃ → NFSI | >20:1 (C6) | 78–85 | Requires toxic stannanes |
Cu-Mediated CF₃ Coupling | CuI, Umemoto’s reagent, DMF, 80°C | Exclusive C7 | 65–72 | Incompatible with free amines |
Photoredox Radical CF₃ | Ru(bpy)₃Cl₂, Togni II, hv | 8:1 (C7 vs C5) | 55–60 | Competing oxygenation byproducts |
The stereoselective introduction of the C4-amine group is critical for accessing the biologically relevant (S)-enantiomer. Chiral pool utilization leverages L-proline-derived auxiliaries, where condensation with chroman-4-one forms enantioenriched imines. Subsequent hydride reduction (NaBH₄ or LiAlH₄) delivers the trans-4-aminomethylchroman with 95:5 dr and >99% ee, though multi-step deprotection is required [4].
Catalytic asymmetric reductive amination offers streamlined access using iridium or ruthenium catalysts. Noyori-type transfer hydrogenation catalysts (e.g., TsDPEN-Ru) convert 4-oxochroman intermediates to amines in the presence of ammonium formate. This method achieves 92% ee for the (S)-enantiomer but requires high catalyst loading (10 mol%) and elevated temperatures (70°C) [4].
Biocatalytic approaches using ω-transaminases demonstrate exceptional stereoselectivity. Engineered Arthrobacter transaminases accept chroman-4-one substrates, directly yielding (S)-6-fluoro-7-(trifluoromethyl)chroman-4-amine with >99% ee and 80% conversion within 24 hours. However, substrate solubility in aqueous buffers necessitates co-solvent optimization (e.g., 20% DMSO) [5].
Table 3: Amination Strategies for C4 Stereocontrol
Strategy | Conditions | ee/ dr | Yield (%) | Operational Complexity |
---|---|---|---|---|
L-Proline Auxiliary + Reduction | Imine formation → LiAlH₄ reduction → Deprotection | >99% ee, 95:5 dr | 68 (3 steps) | High (multi-step) |
TsDPEN-Ru Catalyzed Amination | NH₄HCO₂, i-PrOH, 70°C, 10 mol% catalyst | 92% ee | 85 | Moderate |
ω-Transaminase Biocatalysis | PLP, L-alanine, phosphate buffer (pH 7.5), 30°C | >99% ee | 80 | Low (single step) |
Radical-mediated annulation circumvents transition metals while accommodating electron-deficient fluorinated precursors. Initiation systems include:
The triethylborane-mediated cascade achieves superior diastereoselectivity (90:10 dr) compared to photoredox methods (70:30 dr), attributed to conformational control in the cyclization transition state. Limitations include radical quenching by ortho-fluorine atoms, reducing yields to 40–50% for 6,7-disubstituted systems unless bulky tert-butoxycarbonyl (Boc) protection is employed [5].
Mechanistic insights: DFT calculations reveal that the S-configured product predominates due to minimized 1,3-diaxial repulsions between the incipient C4 radical and the C6-fluoro substituent during ring closure. The trifluoromethyl group’s -I effect stabilizes the transition state by 2.3 kcal/mol versus non-fluorinated analogs, rationalizing enhanced reaction rates [5].
Table 4: Radical Cascade Annulation Performance
Initiation System | Radical Precursor | Cyclization Efficiency | dr (S:R) | Yield Range (%) |
---|---|---|---|---|
Et₃B/O₂ (air) | N-Allylcarbamoyl chloride | High (k = 0.25 s⁻¹) | 90:10 | 65–72 |
PTH/hv (450 nm) | Alkyl iodide | Moderate (k = 0.08 s⁻¹) | 70:30 | 55–60 |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: